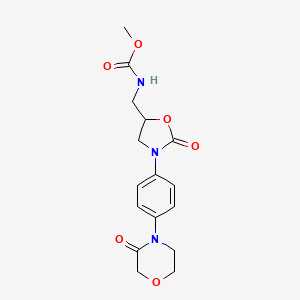![molecular formula C25H34O5 B15293549 [(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl] acetate CAS No. 153363-57-6](/img/structure/B15293549.png)
[(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl] acetate is a complex organic compound with a unique spiro structure. This compound is notable for its intricate molecular architecture, which includes a cyclopenta[a]phenanthrene core and a spiro-fused dioxolane ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl] acetate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.
Introduction of the spiro-fused dioxolane ring: This step often involves the use of protecting groups and specific reagents to ensure the correct formation of the spiro structure.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
[(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl] acetate has several applications in scientific research:
Chemistry: It is used as a model compound for studying spiro-fused ring systems and their reactivity.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Its unique structure could be useful in the development of new materials or as a precursor for other complex molecules.
Mecanismo De Acción
The mechanism by which [(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl] acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
[(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl] acetate can be compared with other spiro-fused compounds, such as:
Spiro[cyclopropane-1,2’-indene]: Another spiro-fused compound with different ring systems.
Spiro[cyclohexane-1,2’-indene]: Similar in structure but with a cyclohexane ring instead of a dioxolane ring.
Spiro[1,2,4,6,7,8-hexahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]: A closely related compound with fewer hydrogen atoms.
The uniqueness of [(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl] acetate lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
153363-57-6 |
|---|---|
Fórmula molecular |
C25H34O5 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
[(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl] acetate |
InChI |
InChI=1S/C25H34O5/c1-4-22(27)25(30-16(2)26)12-9-21-20-6-5-17-15-24(28-13-14-29-24)11-8-18(17)19(20)7-10-23(21,25)3/h7,20-21H,4-6,8-15H2,1-3H3/t20-,21+,23+,25+/m1/s1 |
Clave InChI |
RIORHOMMERUBHE-RLOMUNTMSA-N |
SMILES isomérico |
CCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=C3CCC5(C4)OCCO5)C)OC(=O)C |
SMILES canónico |
CCC(=O)C1(CCC2C1(CC=C3C2CCC4=C3CCC5(C4)OCCO5)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


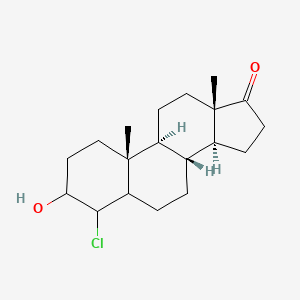
![1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone](/img/structure/B15293473.png)
![[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene](/img/structure/B15293474.png)
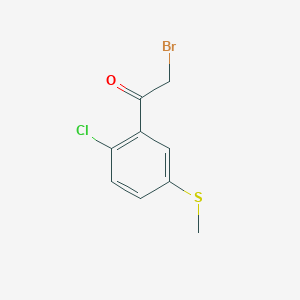
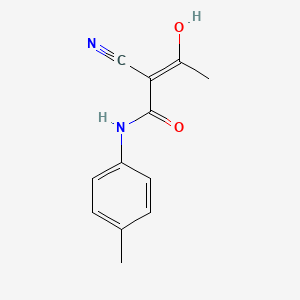
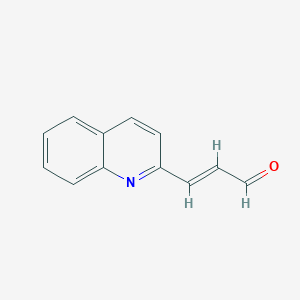
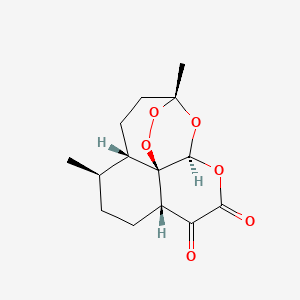
![(1R,2R,5R,6R,8S,11R,12R,15S)-15-methoxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-6-ol](/img/structure/B15293509.png)
![7-Fluorobenzo[b]thiophene-4-carbaldehyde](/img/structure/B15293515.png)
![Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester](/img/structure/B15293533.png)


